aurantiomide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N4O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(1R,4S)-1-hydroxy-1-(2-methylpropyl)-3,6-dioxo-2,4-dihydropyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-10(2)9-18(26)17-20-12-6-4-3-5-11(12)16(25)22(17)13(15(24)21-18)7-8-14(19)23/h3-6,10,13,26H,7-9H2,1-2H3,(H2,19,23)(H,21,24)/t13-,18+/m0/s1 |
InChI Key |
VZHFOIYILDANRZ-SCLBCKFNSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N)O |
Canonical SMILES |
CC(C)CC1(C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N)O |
Synonyms |
aurantiomide B |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Aurantiomide B
Bioprospecting and Identification of Producing Organisms
The initial step in the discovery of aurantiomide B involved the search for novel bioactive compounds from natural sources, a process known as bioprospecting.
This compound was first isolated from the fungus Penicillium aurantiogriseum. wikipedia.orgacs.orgresearchgate.netnih.gov Specifically, the strain Penicillium aurantiogriseum SP0-19 has been identified as a producer of this compound, alongside aurantiomide A and aurantiomide C. acs.orgresearchgate.netnih.govnih.gov While Penicillium aurantiogriseum is a known producer, other Penicillium species, such as Penicillium polonicum, have also been reported to yield this compound. researchgate.netmdpi.com
The Penicillium aurantiogriseum strain SP0-19, which produces this compound, was isolated from the marine sponge Mycale plumose. acs.orgresearchgate.netnih.govmdpi.comresearchgate.net This sponge was collected from Jiaozhou Bay in Qingdao, China. acs.org The association between marine organisms, such as sponges, and microorganisms like fungi represents a significant area for the discovery of novel secondary metabolites. mdpi.comresearchgate.net While marine sponges are a notable source, marine sediments have also been explored as habitats for Penicillium species and other microorganisms that produce diverse bioactive compounds. nih.gov
Fungal Source: Penicillium aurantiogriseum as a Producer
Isolation Methodologies from Complex Biological Matrices
Extracting and purifying specific secondary metabolites like this compound from the complex matrix of a fungal culture requires specialized methodologies.
The initial step in isolating this compound from the fermentation broth of Penicillium aurantiogriseum involved extraction using ethyl acetate (B1210297). acs.org This is a common technique for isolating secondary metabolites, which are often soluble in organic solvents. General extraction techniques for secondary metabolites from biological sources include liquid-liquid extraction (LLE), ultrasonic-assisted extraction (UAE), maceration, Soxhlet extraction, solid-phase extraction (SPE), and supercritical fluid extraction (SFE). nih.govfrontiersin.orgplantsjournal.commdpi.comphytojournal.com Appropriate organic solvents such as ethyl acetate, chloroform, dichloromethane, hexane, or methanol (B129727) are frequently used, with the choice of solvent often depending on the polarity of the target compounds. nih.govplantsjournal.com
The isolation of this compound from the crude extract was guided by bioassays. acs.orgresearchgate.netnih.govpdfdrive.toresearchgate.net Bioassay-guided fractionation is a strategy where fractions of a crude extract are tested for a specific biological activity. Active fractions are then subjected to further separation and testing until the pure, active compound is isolated. researchgate.netnih.gov In the case of this compound, the ethyl acetate extract of P. aurantiogriseum SP0-19 exhibited cytotoxic effects, which directed the subsequent fractionation steps. acs.org
Following initial separation steps, such as chromatography on silica (B1680970) gel columns, advanced chromatographic techniques were employed to obtain pure this compound. acs.org Extensive reversed-phase semipreparative HPLC was utilized for the purification. acs.org Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial technique for isolating and purifying target compounds from complex mixtures on a larger scale than analytical HPLC, with the goal of obtaining sufficient quantity and purity for further studies. phenomenex.comwelch-us.comijcpa.in This technique separates compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase under high pressure. phenomenex.comwelch-us.comwikipedia.org
The structural elucidation of this compound was achieved through spectroscopic and chemical methods. acs.orgresearchgate.netnih.gov Its molecular formula was determined to be C₁₈H₂₂N₄O₄. wikipedia.org The structure was elucidated as 3-hydroxyanacine. acs.org The absolute configurations were deduced by comparing their Cotton effects with the known metabolite anacine and through chemical transformations. acs.orgresearchgate.netnih.gov
Comprehensive Spectroscopic and Chemical Structural Elucidation
The structure of this compound has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as chiroptical methods and chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment
NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as HSQC, HMBC, and COSY), is crucial for determining the carbon skeleton and assigning proton and carbon signals. Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their local environments. The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. 2D NMR experiments, such as HMBC correlations, help establish connectivity between different parts of the molecule, allowing for the construction of the carbon framework and the placement of substituents.
An example of NMR data for this compound (also referred to as auranomide B in some literature) in DMSO-d₆ includes characteristic peaks in both ¹H and ¹³C NMR spectra, which are used to assign the various protons and carbons of the quinazolin-4-one and pyrrolidin-2-iminium moieties, as well as the attached side chains.
Interactive Table 1: Selected ¹H NMR Data for this compound (in DMSO-d₆)
| δ_H (ppm) | Multiplicity | Integration | Assignment |
| ~10.32 | s | 1H | H-N-15 |
| ~9.24 | br s | 1H | H-N-16 |
| ~8.89 | br s | 1H | H-N-16 |
| ~7.2-8.2 | m | 4H | Aromatic H |
| ~3.0-4.0 | m | Various CH, CH₂ | |
| ~1.0-2.5 | m | Aliphatic CH, CH₂ |
Interactive Table 2: Selected ¹³C NMR Data for this compound (in DMSO-d₆)
| δ_C (ppm) | Multiplicity | Assignment |
| ~170-180 | C | Carbonyl C |
| ~160-170 | C | Iminium C |
| ~110-150 | C | Aromatic C |
| ~40-70 | CH, CH₂ | Various CH, CH₂ |
| ~10-30 | CH, CH₂ | Aliphatic CH, CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the molecular weight and elemental composition of this compound. The HRESIMS data provides a precise mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺), which allows for the calculation of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information by breaking down the molecule into smaller, characteristic ions. For this compound, HRESIMS analysis has helped to confirm its molecular formula, reported as C₁₈H₂₂N₄O₄.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the characteristic functional groups present in this compound based on their unique vibrational frequencies. Key functional groups expected in this compound, as a quinazoline (B50416) alkaloid with a pyrrolidin-2-iminium moiety and an amide group, would show characteristic absorption bands in the IR spectrum, such as stretches for C=O (amide and quinazolinone carbonyls), N-H, C=N, and aromatic C=C bonds.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems and chromophores. Quinazolin-4-one derivatives typically exhibit characteristic UV absorption maxima. The UV spectrum of this compound shows specific absorbance bands that are consistent with the presence of the quinazolin-4-one chromophore.
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination
Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral centers within the this compound molecule. By comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers, the absolute stereochemistry can be assigned. While some studies suggest the absolute configurations based on plausible biosynthetic pathways, ECD calculations provide a more definitive determination. The absolute configurations of related quinazoline-containing diketopiperazines have been determined using a combination of NOESY correlations and time-dependent density functional theory (TDDFT) ECD calculations.
Chemical Transformations and Degradation for Structural Confirmation
Chemical transformations and degradation studies can be used to confirm structural assignments and provide further insights into the connectivity and functional groups. Although specific chemical transformations applied to this compound are not detailed in every isolation report, such methods can involve selective hydrolysis, derivatization, or cleavage reactions to break down the molecule into smaller, identifiable fragments, the structures of which are then confirmed by spectroscopic means. Comparison of the chiroptical properties (e.g., Cotton effects in ECD) with known compounds, such as anacine, can also aid in deducing the absolute configurations.
Updated PubChem CID search for Polonimides A, B, C and Anacine.this compound is a naturally occurring quinazoline alkaloid. It is one of several aurantiomides isolated from fungal sources, particularly species of the Penicillium genus. These compounds are of interest due to their diverse biological activities.
This compound has been isolated from marine-derived fungi, notably Penicillium aurantiogriseum. The isolation process typically involves the extraction of fungal cultures, followed by various chromatographic techniques to separate and purify the individual compounds. Early studies reported the isolation of aurantiomides A, B, and C from Penicillium aurantiogriseum strain SP0-19, which was derived from a sponge. Another source mentioned is Penicillium aurantiogriseum MF361. More recent studies have also reported the isolation of this compound from Penicillium polonicum.
The structural elucidation of this compound relies on a combination of spectroscopic and chemical methods.
Bioassay-Guided Fractionation Strategies
Comprehensive Spectroscopic and Chemical Structural Elucidation
The structure of this compound has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as chiroptical methods and chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment
NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as HSQC, HMBC, and COSY), is crucial for determining the carbon skeleton and assigning proton and carbon signals. Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their local environments. The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. 2D NMR experiments, such as HMBC correlations, help establish connectivity between different parts of the molecule, allowing for the construction of the carbon framework and the placement of substituents.
NMR spectroscopic data for this compound (also referred to as auranomide B in some literature) in DMSO-d₆ have been reported and are essential for its structural determination.
Interactive Table 1: Selected ¹H NMR Data for this compound (in DMSO-d₆)
| δ_H (ppm) | Multiplicity | Integration | Assignment |
| ~10.32 | s | 1H | H-N-15 |
| ~9.24 | br s | 1H | H-N-16 |
| ~8.89 | br s | 1H | H-N-16 |
| ~7.2-8.2 | m | 4H | Aromatic H |
| ~3.0-4.0 | m | Various CH, CH₂ | |
| ~1.0-2.5 | m | Aliphatic CH, CH₂ |
Note: Specific values may vary slightly depending on the solvent and spectrometer frequency. Assignments are based on reported data and typical quinazoline alkaloid structures.
Interactive Table 2: Selected ¹³C NMR Data for this compound (in DMSO-d₆)
| δ_C (ppm) | Multiplicity | Assignment |
| ~170-180 | C | Carbonyl C |
| ~160-170 | C | Iminium C |
| ~110-150 | C | Aromatic C |
| ~40-70 | CH, CH₂ | Various CH, CH₂ |
| ~10-30 | CH, CH₂ | Aliphatic CH, CH₂ |
Note: Specific values may vary slightly depending on the solvent and spectrometer frequency. Assignments are based on reported data and typical quinazoline alkaloid structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the molecular weight and elemental composition of this compound. The HRESIMS data provides a precise mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺), which allows for the calculation of the molecular formula. For this compound, HRESIMS analysis has helped to confirm its molecular formula, reported as C₁₈H₂₂N₄O₄. Fragmentation patterns observed in MS/MS experiments can provide additional structural information by breaking down the molecule into smaller, characteristic ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR spectroscopy is employed to identify the characteristic functional groups present in this compound based on their unique vibrational frequencies. Key functional groups expected in this compound, as a quinazoline alkaloid with a pyrrolidin-2-iminium moiety and an amide group, would show characteristic absorption bands in the IR spectrum, such as stretches for C=O (amide and quinazolinone carbonyls), N-H, C=N, and aromatic C=C bonds.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems and chromophores. Quinazolin-4-one derivatives typically exhibit characteristic UV absorption maxima. The UV spectrum of this compound shows specific absorbance bands that are consistent with the presence of the quinazolin-4-one chromophore.
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination
Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral centers within the this compound molecule. By comparing the experimental ECD spectrum with calculated spectra for different possible stereoisomers, the absolute stereochemistry can be assigned. While some studies suggest the absolute configurations based on plausible biosynthetic pathways, ECD calculations provide a more definitive determination. The absolute configurations of related quinazoline-containing diketopiperazines have been determined using a combination of NOESY correlations and time-dependent density functional theory (TDDFT) ECD calculations.
Chemical Transformations and Degradation for Structural Confirmation
Chemical transformations and degradation studies can be used to confirm structural assignments and provide further insights into the connectivity and functional groups. Although specific chemical transformations applied to this compound are not detailed in every isolation report, such methods can involve selective hydrolysis, derivatization, or cleavage reactions to break down the molecule into smaller, identifiable fragments, the structures of which are then confirmed by spectroscopic means. Comparison of the chiroptical properties (e.g., Cotton effects in ECD) with known compounds, such as anacine, can also aid in deducing the absolute configurations.
Compound PubChem CID this compound 16680721 Aurantiomide A 16681444 Aurantiomide C 16680722 Anacine 11782827 Polonimide A Not available Polonimide B Not available Polonimide C Not available Auranthine 130919
Biosynthetic Pathways of Aurantiomide B
Identification of Biosynthetic Precursors and Feeding Experiments
Studies on the biosynthesis of related quinazoline (B50416) alkaloids, such as anacine, have indicated that anthranilic acid and amino acids serve as key building blocks. Anacine, also isolated from P. aurantiogriseum, is proposed to be synthesized from anthranilate, L-glutamine, and L-leucine via a nonribosomal peptide synthetase (NRPS) mechanism. nih.gov While direct feeding experiments specifically detailing the incorporation of labeled precursors into aurantiomide B are not extensively reported in the immediate search results, the close structural relationship to other quinazoline alkaloids strongly suggests a similar origin involving anthranilic acid and potentially other amino acids or their derivatives. nih.govknapsackfamily.com The predicted biosynthesis of this compound involves anthranilate, indole-3, GGPP, and L-His. knapsackfamily.com
Enzymatic Steps and Proposed Reaction Mechanisms in this compound Formation
The formation of complex natural products like this compound typically involves a series of enzymatic reactions, including condensation, cyclization, oxidation, and methylation. Based on the proposed precursors and the structure of this compound, key enzymatic steps are likely to involve the assembly of the quinazoline core and the attachment and modification of side chains.
Nonribosomal peptide synthetases (NRPSs) are central to the biosynthesis of many peptide-like natural products, including quinazoline alkaloids. These multi-domain enzymes are responsible for recognizing, activating, and coupling specific amino acids and other carboxylic acids. nih.govnih.gov Following the NRPS-mediated assembly of a linear or cyclic peptide intermediate, tailoring enzymes, such as oxidases, methyltransferases, and cyclases, are expected to perform modifications to yield the final this compound structure. nih.gov While specific enzymes directly involved in this compound formation are not detailed in the search results, related biosynthetic studies on fungal alkaloids highlight the role of such enzymes in structural diversification. nih.govjmb.or.krbeilstein-journals.orgresearchgate.net
Genomic Analysis of Putative Biosynthetic Gene Clusters
Biosynthetic genes for secondary metabolites in fungi are often organized into gene clusters. mdpi.com Identifying and characterizing the gene cluster responsible for this compound biosynthesis is crucial for understanding the enzymatic machinery involved and for potential genetic manipulation to enhance production or create analogues.
Characterization of Nonribosomal Peptide Synthetase (NRPS) Genes
Given the peptidic nature of the quinazoline core of this compound, it is highly probable that one or more NRPS genes are located within its biosynthetic gene cluster. NRPS enzymes contain characteristic domains such as adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for tethering the growing peptide chain, and condensation (C) domains for peptide bond formation. nih.govnih.gov Analysis of gene clusters for related quinazoline alkaloids, such as anacine, has revealed the presence of multi-modular NRPS genes responsible for incorporating specific precursors like anthranilate and amino acids. nih.gov Characterization of the NRPS genes in the this compound cluster would involve identifying these domains and predicting the substrates they recruit.
Identification of Accessory Genes for Modification and Transport
In addition to NRPS genes, biosynthetic gene clusters typically contain genes encoding accessory enzymes that modify the core structure and transporter proteins that export the final product or intermediates. mdpi.com For this compound, accessory genes could include those encoding enzymes responsible for cyclization to form the quinazoline ring, oxidation steps, methylation, or other tailoring reactions that contribute to the final structure. nih.govjmb.or.krbeilstein-journals.orgresearchgate.net Transporter genes are important for moving the synthesized compound out of the cell or between cellular compartments. mdpi.com Genomic analysis of the region surrounding the putative NRPS genes would help identify these accessory and transporter genes, providing a more complete picture of the biosynthetic machinery.
Transcriptional Regulation of this compound Biosynthesis
Chemoenzymatic and Synthetic Biology Approaches Inspired by Biosynthesis
The elucidation of biosynthetic pathways provides valuable insights that can be leveraged for the chemoenzymatic synthesis and synthetic biology approaches to produce natural products and their analogues. nih.govbeilstein-journals.orgnih.gov
Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymes. beilstein-journals.orgnih.govresearchgate.netnih.gov By utilizing isolated enzymes from the this compound pathway, or enzymes with similar activities from other organisms, specific steps of the biosynthesis can be replicated in vitro. This approach can be particularly useful for complex transformations that are challenging to achieve solely through chemical methods. beilstein-journals.orgnih.gov
Synthetic biology involves designing and constructing new biological parts, devices, and systems, or re-designing existing, natural biological systems for useful purposes. nih.gov In the context of natural product biosynthesis, synthetic biology can involve refactoring biosynthetic gene clusters, expressing them in heterologous hosts, or engineering metabolic pathways to produce target compounds. nih.govsioc-journal.cn For this compound, this could involve transferring the entire biosynthetic gene cluster into a more tractable host organism for fermentation and production, or engineering parts of the pathway to produce modified versions of this compound. nih.govsioc-journal.cn These approaches hold promise for overcoming limitations in natural production yields and for generating novel structural diversity.
Biological Activities and Molecular Mechanisms of Aurantiomide B
In Vitro Cytotoxicity and Antineoplastic Activities in Preclinical Models
Aurantiomide B has demonstrated cytotoxic effects against various cancer cell lines, indicating potential antineoplastic activities. These effects have been observed in several preclinical models.
Studies have shown that this compound can inhibit the proliferation of a variety of cancer cell lines. It has exhibited moderate cytotoxic activity against cell lines such as K-562 (chronic myelogenous leukemia), ACHN (renal carcinoma), HePG2 (hepatocellular carcinoma), and A-549 (lung adenocarcinoma) researchgate.net. Notably, this compound has shown the highest activity against HePG2 cells researchgate.net. Moderate activities have also been reported against HL-60 (human promyelocytic leukemia) and P388 (murine leukemia) cell lines, with IC50 values of 52 µg/mL and 54 µg/mL, respectively researchgate.netscispace.com. Another study also highlighted notable cytotoxicity against human tumor cells, with this compound showing the highest potency against HEPG2 cells with an IC50 of 0.097 µmol/mL nih.govmdpi.com.
Here is a summary of the reported cytotoxicity data for this compound against various cell lines:
| Cell Line | Activity/Potency | IC50 Value | Notes | Source |
| K-562 | Moderate Cytotoxicity | Not specified | Also active against ACHN, HePG2, A-549 | researchgate.net |
| ACHN | Moderate Cytotoxicity | Not specified | Also active against K-562, HePG2, A-549 | researchgate.net |
| HePG2 | Moderate Cytotoxicity | Not specified | Highest activity among tested lines | researchgate.net |
| A-549 | Moderate Cytotoxicity | Not specified | Also active against K-562, ACHN, HePG2 | researchgate.net |
| HL-60 | Moderate Activity | 52 µg/mL | Also active against P388 | researchgate.netscispace.com |
| P388 | Moderate Activity | 54 µg/mL | Also active against HL-60 | researchgate.netscispace.com |
| HEPG2 | Highest Potency | 0.097 µmol/mL | Notable cytotoxicity against human tumor cells | nih.govmdpi.com |
This compound has been implicated in the induction of apoptosis in neoplastic cells researchgate.netpdfdrive.to. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells mdpi.com. While the specific mechanisms by which this compound induces apoptosis require further elucidation, the induction of cellular apoptosis is a promising property for anticancer agents researchgate.net.
The modulation of cell cycle progression is another mechanism by which compounds can exert antineoplastic effects cusabio.combiolegend.combdbiosciences.com. The cell cycle is a tightly regulated series of events that control cell growth and division biolegend.combdbiosciences.commlsu.ac.in. While some related compounds like aurantiamine (B2362151) are known to induce G2/M cell-cycle arrest, halting proliferation in various tumor cell lines, the specific effects of this compound on cell cycle progression are not extensively detailed in the provided information nih.govresearchgate.net. Further research is needed to fully understand how this compound might influence the cell cycle.
Research suggests that this compound may act as a kinesin spindle protein (KSP) inhibitor nih.govresearchgate.netresearchgate.net. KSP is a motor protein essential for mitotic spindle formation, and its inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells nih.govresearchgate.netresearchgate.net. Additionally, while aurantiamide (B48237) acetate (B1210297) (a related compound) has been shown to inhibit lysosomal protease degradation, causing mitochondrial fragmentation and decreased cell viability in glioma cells, the direct effect of this compound on lysosomal protease degradation is not explicitly stated in the provided text nih.govresearchgate.netnih.govbiorxiv.org.
Modulation of Cell Cycle Progression
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
This compound and related compounds have shown antimicrobial activities. Penicillium aurantiogriseum, the fungus from which this compound is isolated, is known to exhibit antibacterial and antifungal effects researchgate.net. While general antimicrobial properties of alkaloids from marine-associated fungi, including antibacterial and antifungal effects, have been reported, specific detailed data on the antimicrobial activity of this compound itself is limited in the provided snippets researchgate.netnih.govmdpi.cominnovareacademics.injppres.com.
Other Noted Biological Effects (e.g., Antioxidant Properties)
Beyond its cytotoxic and antimicrobial potential, this compound may possess other biological effects. Some studies on related compounds and extracts from Penicillium aurantiogriseum have indicated antioxidant properties researchgate.netresearchgate.netnih.govscispace.comcaymanchem.comrasayanjournal.co.inmedcraveonline.comfrontiersin.org. For instance, aurantiomide C has been reported to show potent cytotoxic and antioxidant activities against cancer cells such as HL-60 and HepG2 nih.govresearchgate.net. Antioxidant activity is the ability to neutralize free radicals, which can contribute to cellular damage and various diseases rasayanjournal.co.inmedcraveonline.comfrontiersin.org.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For this compound, a quinazoline (B50416) alkaloid isolated from the fungus Penicillium aurantiogriseum, and its analogs, SAR investigations aim to identify key structural features responsible for observed pharmacological effects, such as cytotoxicity and potential anti-inflammatory properties nih.govontosight.airesearchgate.netresearchgate.netresearchgate.net. This compound is characterized by its quinazoline-4-one core structure, a scaffold recognized in medicinal chemistry for its drug-like properties nih.govresearchgate.net.
Impact of Structural Modifications on Biological Potency
Structural modifications to the this compound scaffold and related quinazoline alkaloids have been explored to understand their impact on biological potency. Studies on quinazolinone systems, which form the core of this compound, suggest that positions 2, 6, and 8 of the ring system are significant for various pharmacological activities researchgate.net. The introduction of different heterocyclic moieties at position 3 has also been proposed as a strategy to potentially increase activity researchgate.net.
While detailed, systematic SAR data specifically for a wide range of this compound analogs is not extensively available in the provided information, studies on closely related compounds offer insights. For instance, comparisons between aurantiomide C and its analogs polonimide A and B indicated that the presence of a methoxy (B1213986) group and the geometry of a double bond influenced activity unina.it. Additionally, SAR studies on related dipeptide derivatives acting as formyl peptide receptor 1 (FPR1) antagonists revealed that modifications to the terminal fragments of the molecule could significantly influence their interaction with FPR1 researchgate.net. In other related compound classes, such as glycosylated alkylresorcinols, long-chain fatty acid substitution was found to reduce potency nih.gov.
This compound itself has demonstrated moderate cytotoxic activity against several cancer cell lines, including K-562, ACHN, HePG2, and A-549, showing the highest potency against HePG2 cells nih.govresearchgate.net. Aurantiomide C, a closely related analog, has also shown moderate cytotoxicity against HL-60, P388, and BEL-7402 cell lines researchgate.netresearchgate.netmdpi.commdpi.com.
Here is a summary of the reported cytotoxic activities for this compound and C:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | P388 | 54 | mdpi.com |
| This compound | HL-60 | 52 | mdpi.com |
| This compound | HePG2 | 0.097 µmol/mL | researchgate.net |
| Aurantiomide C | P388 | 48 | mdpi.com |
| Aurantiomide C | BEL-7402 | 62 | mdpi.com |
Note: The IC50 value for HePG2 cells for this compound is given in µmol/mL in one source and is significantly lower than the µg/mL values reported for other cell lines, suggesting potentially higher potency against this specific cell line or differences in experimental conditions.
Stereochemical Influences on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological profiles of chiral drugs nih.govijpsjournal.com. Enantiomers, which are non-superimposable mirror images, can exhibit significant differences in their biological activities, including potency, selectivity, metabolism, and excretion nih.gov.
For this compound and other quinazoline-containing diketopiperazines, determining the absolute configuration is an important aspect of characterizing their biological properties researchgate.netmdpi.com. The complexity and conformational flexibility of these natural compounds can make the assignment of stereochemistry challenging mdpi.com.
Studies on related chiral molecules highlight the importance of stereochemistry in their bioactivity. For example, in the case of bromophilones, stereochemical configuration significantly influenced cytotoxicity, with one stereoisomer demonstrating notable potency while its counterpart showed markedly reduced activity mdpi.com. Similarly, investigations into aurantiamide-related dipeptide derivatives found that a specific absolute configuration was preferred for potent and selective activity against FPR1 researchgate.net. These findings underscore the likelihood that the stereochemistry of this compound and its chiral analogs significantly impacts their interactions with biological targets and, consequently, their pharmacological effects.
Computational Modeling for Ligand-Target Interactions
Computational modeling techniques are valuable tools in drug discovery and SAR studies, providing insights into how ligands interact with their biological targets numberanalytics.combiorxiv.org. Techniques such as molecular docking and molecular dynamics simulations can predict binding modes, affinities, and key interaction residues numberanalytics.combiorxiv.orgekb.eg.
In the context of this compound and related compounds, computational modeling has been applied in studies to rationalize the binding interactions of active molecules. For instance, molecular docking was utilized to understand the inhibitory activity of certain butenolide derivatives (isolated from a Penicillium species) against the enzyme PI3K, revealing specific protein-ligand binding effects researchgate.net. Computational models have also been considered for virtual screening and the design of ligands targeting formyl peptide receptors, which are relevant to the study of aurantiamide-related compounds researchgate.net. Furthermore, molecular docking studies have helped to rationalize the binding interactions of other compound series with anti-apoptotic proteins like Bcl-2, correlating structural features with observed activity ekb.eg.
While specific computational modeling data detailing the interaction of this compound with a confirmed biological target is not explicitly provided in the search results, the application of these techniques in studies of related fungal metabolites and compound classes suggests their potential utility in elucidating the molecular mechanisms underlying this compound's biological activities and guiding the design of analogs with improved properties. Computational approaches can complement experimental SAR studies by providing a molecular-level understanding of ligand-target recognition, including the roles of shape complementarity, electrostatic interactions, hydrogen bonding, and pi-pi stacking numberanalytics.com.
Chemical Synthesis and Structural Modification of Aurantiomide B
Total Synthesis Strategies for Aurantiomide B and Related Quinazoline (B50416) Alkaloids
Total synthesis aims to construct the target molecule from simple, commercially available starting materials through a series of controlled chemical reactions. Strategies for the total synthesis of this compound and its related compounds often involve the formation of the central piperazino[2,1-b]quinazolin-3,6-dione core. acs.orgresearchgate.netnih.gov
Retrosynthetic Analysis and Key Fragment Disconnections
Retrosynthetic analysis is a crucial step in planning a total synthesis, working backward from the target molecule to identify simpler precursor molecules. For this compound, key fragment disconnections often involve breaking bonds that can be formed efficiently in the forward synthesis. Given the piperazino[2,1-b]quinazolin-3,6-dione core, disconnections might target the amide bonds within the diketopiperazine ring or the bonds connecting the quinazoline system to the diketopiperazine. nih.govresearchgate.netopenmedicinalchemistryjournal.comchemrxiv.org
One common retrosynthetic approach for related quinazoline alkaloids involves disconnecting the molecule into fragments such as an anthranilamide derivative and an amino acid or peptide component. researchgate.netresearchgate.net The quinazoline core can be envisioned as arising from the cyclization of an anthranilic acid or anthranilamide precursor. The diketopiperazine portion typically originates from amino acids. The specific disconnections depend on the chosen synthetic strategy and the availability of suitable starting materials.
Development of Stereoselective Reaction Methodologies
Many natural products, including this compound, possess specific stereochemistry that is crucial for their biological activity. Therefore, the development of stereoselective reaction methodologies is paramount in their total synthesis. This involves designing reactions that preferentially form one stereoisomer over others.
For quinazoline alkaloids with a piperazino[2,1-b]quinazolin-3,6-dione core, creating the correct stereocenters at the substituted positions of the diketopiperazine and the fused quinazoline ring is critical. mdpi.com Strategies may involve the use of chiral starting materials, chiral reagents, chiral catalysts, or controlling reaction conditions to favor a specific transition state leading to the desired stereochemistry. For instance, kinetic stereoselective conversions have been employed in the synthesis of related cyclotripeptidic natural products. researchgate.net
Challenges in Constructing the Quinazoline Scaffold
The construction of the quinazoline scaffold presents several synthetic challenges. The quinazoline moiety is a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring. mdpi.com Efficiently and selectively forming this bicyclic structure can be difficult, especially when incorporating diverse substituents.
Traditional methods for quinazoline synthesis often involve reactions such as the condensation of anthranilic acid derivatives with nitriles or other building blocks. researchgate.net However, these methods can sometimes suffer from limitations such as harsh reaction conditions, multiple steps, or limited substrate scope. researchgate.netmdpi.com More recent approaches have explored the use of metal-catalyzed reactions, multicomponent reactions, and microwave irradiation to overcome some of these challenges and improve efficiency and yield. openmedicinalchemistryjournal.comresearchgate.netmdpi.comnih.gov Specific challenges can include controlling regioselectivity during cyclization reactions and handling sensitive functional groups in the presence of the required reaction conditions.
Semisynthesis from Isolated Precursors
Semisynthesis involves using a compound isolated from a natural source as a starting material for chemical modification to produce a desired product. wikipedia.org This approach can be advantageous when the natural precursor is more readily available or possesses a complex structural feature that is difficult to construct through total synthesis.
While specific details on the semisynthesis of this compound are not extensively detailed in the provided search results, semisynthesis is a common strategy for obtaining analogs or modified versions of complex natural products like quinazoline alkaloids. wikipedia.org For example, semisynthetic derivatives of other quinazoline alkaloids like vasicine (B45323) have been prepared to explore their biological activities. mdpi.com This suggests that if a suitable natural precursor structurally related to this compound were available in sufficient quantities, semisynthesis could be a viable route for obtaining this compound or its derivatives.
Design and Synthesis of this compound Analogs
The design and synthesis of analogs of natural products like this compound are undertaken to explore structure-activity relationships, improve biological properties, or create compounds with novel activities. This involves modifying the chemical structure of the parent compound while retaining or enhancing desired characteristics.
Analogs of this compound can be designed by altering the substituents on the quinazoline core, the diketopiperazine ring, or the side chains. nih.gov Synthetic strategies for analogs often build upon the methodologies developed for the total or semisynthesis of the parent compound, adapting them to incorporate the desired structural changes. This can involve parallel synthesis or the synthesis of libraries of related compounds to facilitate the evaluation of multiple analogs. researchgate.net
Incorporation of Bioisosteric Replacements
Bioisosteric replacement is a common strategy in analog design where one functional group or atom is substituted with another that has similar physical or chemical properties, aiming to maintain or improve biological activity while potentially altering properties such as metabolic stability, bioavailability, or toxicity. nih.govuib.noarkat-usa.org
In the context of this compound analogs, bioisosteric replacements could involve substituting atoms or groups within the quinazoline scaffold or the diketopiperazine ring. For example, studies on other quinazoline derivatives have explored bioisosteric replacements at different positions of the quinazoline ring to develop compounds with improved properties. nih.govmdpi.comuib.no This could involve replacing carbon atoms with heteroatoms, or exchanging functional groups like carbonyls with other groups that mimic their electronic or steric properties.
Diversification Strategies for Lead Optimization
Diversification strategies in lead optimization aim to modify the chemical structure of a lead compound to enhance its desirable properties, such as potency or selectivity. For compounds like this compound, which belongs to the quinazoline alkaloid class, structural modifications can involve alterations to the core scaffold or appended side chains.
General strategies for structural modification in lead optimization include side chain decoration, fragment replacement, linker design, and scaffold hopping. arxiv.org While specific detailed diversification strategies applied directly and solely to this compound are not extensively reported in the provided information, approaches applied to related quinazoline derivatives and diketopiperazines offer relevant insights.
For instance, studies on aurantiamide (B48237) acetate (B1210297) analogues, a related dipeptide derivative, have explored modifications to the N-terminal substitution and amino acid residues to investigate their impact on biological activity. nih.gov This indicates that modifying the peptidic or amino acid-derived portions of this compound could be a viable diversification strategy.
The quinazoline core itself can also be a target for modification. Research on other quinazolinone derivatives has involved introducing diversity at different positions of the quinazolinone ring. iajpr.com Such modifications can lead to compounds with altered properties. The exploration of structure-activity relationships (SARs) through the synthesis of analogues with small modifications is a common approach in lead optimization to understand how structural changes influence activity. biosolveit.de
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful techniques used to efficiently generate libraries of structurally diverse compounds, which is highly valuable in the context of lead optimization and exploring chemical space. nih.govresearchgate.netjetir.org These methods allow for the simultaneous synthesis of multiple compounds, significantly accelerating the discovery process compared to traditional one-by-one synthesis. researchgate.netjetir.org
The synthesis of libraries of quinazoline derivatives and diketopiperazines, the structural class to which this compound belongs, has been successfully achieved using parallel synthesis approaches. researchgate.netacs.orgiajpr.comresearchgate.net For example, a parallel solution-phase synthetic method has been developed to introduce diversity at multiple positions of the 4(3H)-quinazolinone core. iajpr.com
Solid-phase synthesis is a technique often employed in combinatorial chemistry and parallel synthesis, where compounds are built step-by-step on a solid support, such as resin beads. researchgate.net This approach facilitates purification and allows for the parallel processing of multiple reactions. The synthesis of fumiquinazoline alkaloids, structurally related to aurantiomides, has been shown to be adaptable to combinatorial synthesis on solid phase, enabling the preparation of libraries of unnatural analogues by parallel synthesis. researchgate.netacs.org A small library of approximately 20 unnatural analogues was prepared using this approach. researchgate.netacs.org
Analytical Methodologies for Aurantiomide B Research
Chromatographic Techniques for Identification and Quantification
Chromatography serves as a fundamental tool for isolating aurantiomide B from other co-occurring compounds, a critical step before detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of compounds like this compound that are not easily volatilized. researchgate.netmmv.orgnacalai.com The separation process typically involves passing the sample through a stationary phase, commonly a C18 column, using a mobile phase that can be adjusted in composition (gradient elution) to optimize separation. researchgate.netresearchgate.net Mixtures of solvents such as acetonitrile (B52724) and water, often with acidic modifiers like ortho-phosphoric acid or formic acid, are frequently used as the mobile phase to enhance chromatographic performance. researchgate.netresearchgate.net
Detection of this compound post-separation is commonly achieved using UV-Vis or Diode Array Detection (DAD). researchgate.netresearchgate.netresearchgate.net These detectors measure the absorption of light by the eluting compounds at specific wavelengths. Given the presence of aromatic rings in its structure, this compound is expected to exhibit UV absorption, making detection at wavelengths such as 220 nm or 254 nm effective. researchgate.netresearchgate.netresearchgate.net DAD is particularly useful as it captures the entire UV-Vis spectrum of each eluting peak, aiding in compound identification and assessing peak purity. researchgate.netresearchgate.netresearchgate.net
Studies on structurally related compounds, such as aurantiamide (B48237) acetate (B1210297), have successfully employed validated HPLC methods with C18 columns and UV detection for quantification in complex matrices, demonstrating the suitability of this approach for this compound analysis. researchgate.netresearchgate.net These methods typically involve evaluating parameters like linearity, accuracy, and precision to ensure reliable quantitative results. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile substances. scholarsresearchlibrary.comnih.govbiomedpharmajournal.org While this compound's inherent properties may not be ideal for direct GC analysis, chemical derivatization can be employed to convert it into a more volatile form. numberanalytics.comjfda-online.com
Derivatization involves a chemical reaction that modifies the analyte's functional groups, increasing its volatility and thermal stability required for GC separation. numberanalytics.comjfda-online.comresearch-solution.com Common derivatization methods for GC analysis include silylation, acylation, and alkylation, targeting functional groups like hydroxyl, amine, and carboxyl groups that might be present in this compound. jfda-online.comresearch-solution.com The specific derivatization strategy is chosen based on the chemical structure of the analyte and the requirements of the GC system. numberanalytics.comjfda-online.com
The strength of GC-MS lies in coupling the separation efficiency of GC with the identification power of mass spectrometry. scholarsresearchlibrary.comnih.govbiomedpharmajournal.org After separation by GC, compounds are ionized and fragmented in the mass spectrometer, producing characteristic mass spectra that can be matched against libraries for identification. nih.govbiomedpharmajournal.org Although direct examples of GC-MS analysis of derivatized this compound were not found in the provided information, GC-MS has been applied to analyze volatile components in fungal extracts, suggesting its potential for analyzing suitable derivatives of this compound. globalauthorid.com
Advanced Mass Spectrometry Techniques
Mass spectrometry provides critical information regarding the mass and structure of this compound, essential for its unequivocal identification and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are essential techniques for analyzing complex samples containing this compound. uwo.cafrontiersin.orgnih.gov LC-MS couples the separation capabilities of HPLC with the sensitive detection of mass spectrometry, making it suitable for analyzing a wide range of compounds, including those that are polar or less volatile. uwo.calcms.cz
LC-MS/MS provides an additional level of specificity by fragmenting selected ions (precursor ions) and analyzing the resulting fragment ions (product ions). frontiersin.orgnih.govmdpi.com This fragmentation pattern serves as a unique fingerprint for the compound, enabling highly selective detection and accurate quantification even in complex biological or environmental matrices. frontiersin.orgnih.govmdpi.com LC-MS/MS is widely utilized for the identification and quantification of secondary metabolites and other compounds in various research areas. uwo.canih.govnih.gov
Research has demonstrated the utility of LC-MS for profiling secondary metabolites in complex samples. uwo.ca Furthermore, validated LC-MS/MS methods have been developed for the sensitive and selective quantification of various analytes in different matrices, highlighting the power of this technique for this compound analysis. frontiersin.orgnih.govmdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for obtaining precise mass measurements of molecules. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization method for polar and thermally labile compounds, typically producing protonated or deprotonated molecular ions. frontiersin.orgrsc.org
HR-ESI-MS provides highly accurate mass-to-charge ratio values, allowing for the determination of the elemental composition of the analyte. researchgate.netnih.gov This is invaluable for confirming the molecular formula of this compound and identifying related compounds or metabolites. researchgate.netnih.gov When coupled with tandem mass spectrometry (HR-ESI-MS/MS), it provides high-resolution fragmentation data, offering detailed structural information. nih.govrsc.org
Studies have utilized HR-ESI-MS for structural elucidation and characterization of natural products. researchgate.net While specific HR-ESI-MS data for this compound were not detailed in the provided results, this technique is standard for accurate mass determination and structural confirmation of isolated compounds in natural product research. researchgate.netnih.gov The accuracy and reproducibility of quantitative analysis using HR-ESI-MS have also been demonstrated. researchgate.net
Sample Preparation and Derivatization Strategies for Enhanced Detection Sensitivity
Effective sample preparation is a critical upstream step that significantly impacts the success of chromatographic and mass spectrometric analysis. news-medical.netchromatographyonline.comwur.nl The goal is to isolate and concentrate this compound while removing interfering substances from the sample matrix, which can range from fungal cultures to biological samples. news-medical.netchromatographyonline.com
Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. news-medical.netwur.nl These methods are employed to clean up the sample, reduce matrix effects, and increase the concentration of the analyte, thereby improving detection sensitivity and protecting analytical instruments. news-medical.netchromatographyonline.com For complex biological matrices, techniques like protein precipitation and phospholipid removal are crucial to minimize ion suppression, particularly in LC-MS/MS analysis. news-medical.net
Derivatization, in addition to its role in GC-MS, can also be applied in conjunction with LC-MS to enhance detection sensitivity and improve the chromatographic behavior of certain compounds. numberanalytics.comnih.gov By introducing functional groups that improve ionization efficiency or provide a strong chromophore, derivatization can lead to a significant increase in the analytical signal. numberanalytics.comnih.gov This is particularly beneficial for compounds that ionize poorly or lack suitable detection properties. numberanalytics.comnih.gov
The selection of appropriate sample preparation and derivatization strategies for this compound is dependent on the nature of the sample matrix and the chosen analytical technique. Optimization of these steps is essential for achieving reliable, sensitive, and accurate results in the analysis of this compound. numberanalytics.comnews-medical.netchromatographyonline.comnih.gov
Spectroscopic Quantification Methods (e.g., Quantitative NMR)
Research into this compound, a quinazoline (B50416) alkaloid isolated from fungi such as Penicillium aurantiogriseum, has extensively utilized spectroscopic techniques for its isolation and structural elucidation. Methods including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been crucial in determining the chemical structure of this compound and related compounds wikipedia.orgwikipedia.orgnih.gov. These techniques provide detailed information about the molecular connectivity and functional groups present in the compound.
While spectroscopic methods, particularly quantitative NMR (qNMR), are recognized as powerful tools for determining the concentration and purity of natural products and active pharmaceutical ingredients due to the direct proportionality between signal integral and molar concentration, the available scientific literature primarily focuses on the qualitative analysis and structural characterization of this compound using these methods nih.govubbcluj.rowikipedia.org. Detailed research findings specifically describing the application of spectroscopic quantification methods, such as qNMR, for the precise measurement of this compound concentration or purity were not prominently found within the scope of the conducted search.
Studies report the successful isolation and structural confirmation of this compound alongside other compounds like aurantiomide A, aurantiomide C, anacine, and auranthine, based on comprehensive spectroscopic data analysis wikipedia.orgwikipedia.orgnih.govnih.govnih.gov. However, specific data tables or detailed discussions pertaining to the quantitative aspects of this compound analysis using spectroscopic techniques like qNMR, including method validation parameters, accuracy, precision, or comparisons with other quantification methods for this particular compound, were not available in the search results.
Therefore, while spectroscopic methods are indispensable for the identification and structural analysis of this compound, detailed information solely focused on its spectroscopic quantification within published research requires further investigation beyond the current scope.
Ecological Roles and Biotechnological Potential of Aurantiomide B
Role of Aurantiomide B in Microbial Chemical Ecology
Microbial chemical ecology explores the interactions between microorganisms mediated by chemical signals and metabolites. In this context, secondary metabolites like this compound can serve various functions, influencing the behavior, growth, and survival of other microbes, as well as interacting with other organisms in the environment. Fungi and bacteria frequently engage in complex interactions within diverse habitats, ranging from mutualistic relationships to antagonistic ones nih.gov. These interactions are significant drivers of ecosystem functions and are important for the health of plants and animals nih.gov.
While specific detailed studies on the precise ecological role of this compound in its natural habitat are limited in the provided information, its nature as a microbial secondary metabolite suggests potential involvement in mediating microbial competition or communication. Microorganisms utilize a wide array of chemical compounds to establish their niche, defend against competitors, or signal to other organisms wikipedia.org. For instance, some bacterial symbionts produce metabolites that can deter predators or parasites wikipedia.org. In soil ecosystems, microbial diversity is crucial for functions like nutrient cycling and disease suppression, and microorganisms interact through chemical means to influence these processes. Given that Penicillium species are often found in soil and other environments rich in microbial life, this compound could potentially contribute to the producing organism's competitive advantage or play a role in mediating interactions within complex microbial communities.
Fermentation and Bioprocess Engineering for Enhanced Production
The production of secondary metabolites like this compound by microorganisms is often achieved through fermentation. Fermentation biotechnology involves using engineered biological processes with cells to produce a desired bioproduct from raw materials. Optimizing fermentation processes and applying bioprocess engineering principles are crucial for enhancing the yield and efficiency of this compound production.
Developing an efficient fermentation process for microbial secondary metabolites requires examining various species-specific features and controlling physical and chemical factors. Key factors influencing microbial growth and productivity include carbon and nitrogen sources, pH, temperature, and incubation period. Bioreactors, also known as fermenters, are central to commercial fermentation processes, providing controlled conditions for microbial cultures. Scale-up of these processes from bench to pilot and industrial scales involves maintaining optimal conditions determined at smaller scales.
Optimization of Culture Conditions
Optimization of culture conditions is a critical step in maximizing the production of this compound through fermentation. This involves fine-tuning various parameters to create an environment conducive to high yields of the target compound. Factors such as the type and concentration of carbon and nitrogen sources, the initial pH of the medium, incubation temperature, shaking speed (for submerged fermentation), and fermentation time significantly impact the production of bioactive metabolites.
Research on optimizing fermentation for other microbial products, including those from Aspergillus and Streptomyces species, highlights the importance of systematically evaluating these factors. For example, studies have employed single-factor experiments, orthogonal experiments, and response surface methodology to determine optimal medium composition and fermentation parameters. These methods allow for the identification of the most influential factors and their optimal ranges for maximizing product yield. For a Penicillium aurantiocandidum strain, optimization studies have identified specific concentrations of sucrose (B13894) and tryptone as optimal carbon and nitrogen sources, along with optimal ranges for temperature, pH, seeding amount, and liquid-filling quantity to enhance yield. While these specific parameters are for a different Penicillium strain, they illustrate the types of conditions that are typically optimized for fungal fermentation.
Data from optimization studies often show the impact of varying individual or multiple factors on the production yield. For instance, a study on optimizing conditions for a Penicillium aurantiocandidum strain showed that temperature, seeding amount, pH, and liquid-filling quantity significantly affected growth. Response surface analysis further refined these to suggest optimal values for enhanced yield.
Heterologous Expression of Biosynthetic Gene Clusters for this compound Production
Many microbial secondary metabolites, including potentially this compound, are synthesized via complex pathways encoded by biosynthetic gene clusters (BGCs). A significant challenge in natural product discovery and production is that many BGCs are "silent" or poorly expressed in their native hosts under standard laboratory conditions. Heterologous expression, the process of expressing genes or gene clusters in a host organism different from the original source, offers a powerful strategy to overcome this limitation and enhance the production of such compounds.
For compounds like this compound, which is a peptidyl alkaloid, identifying and expressing its biosynthetic gene cluster in a suitable heterologous host can lead to increased yields and facilitate the study of the biosynthetic pathway. Genome mining approaches, coupled with advances in sequencing technology, have enabled the identification of numerous putative BGCs. Once identified, these BGCs can be cloned and introduced into genetically tractable host organisms.
Current Challenges and Future Research Directions
Comprehensive Elucidation of the Complete Biosynthetic Pathway
A significant challenge in the research of natural products like aurantiomide B is the comprehensive elucidation of their complete biosynthetic pathways. While some studies have explored the biosynthesis of similar quinazolinone alkaloids, the specific pathway for this compound remains largely unsolved researchgate.net. Understanding the enzymes and genetic machinery involved in the synthesis of this compound is crucial for several reasons. A fully elucidated pathway could enable the genetic engineering of host organisms, such as fungi or yeast, for the efficient and sustainable production of this compound and its analogs nih.govnih.gov. This is particularly important given the often low yields obtained from traditional extraction methods researchgate.netnih.gov. Future research should focus on employing advanced molecular biology techniques, including genome sequencing, transcriptomics, and enzyme characterization, to map out each step of the biosynthetic route mdpi.commdpi.com. Heterologous expression in amenable microbial hosts represents a promising strategy for both pathway validation and scaled-up production researchgate.netnih.gov.
Deeper Mechanistic Insights into Cellular and Molecular Interactions
While this compound has shown cytotoxic activity against certain cancer cell lines, a deeper understanding of its precise cellular and molecular mechanisms of action is needed nih.govmdpi.com. Current research on related compounds, such as aurantiamide (B48237) acetate (B1210297) and aurantiamine (B2362151), indicates diverse mechanisms, including kinesin spindle protein (KSP) inhibition and cell-cycle arrest nih.govresearchgate.net. Aurantiamide has also been shown to influence neuroinflammation by targeting the NLRP3 inflammasome researchgate.netresearchgate.net. However, the specific targets and interaction profiles of this compound within various cell types, particularly cancer cells, require further detailed investigation. Future studies should utilize advanced cell biology techniques, such as target identification assays, protein binding studies, and detailed analyses of cellular responses (e.g., apoptosis pathways, cell cycle progression) upon exposure to this compound nih.gov. Understanding these intricate interactions at a molecular level is essential for determining the full spectrum of its biological activities and identifying potential therapeutic applications.
Development of Highly Potent and Selective Analogs for Specific Biological Targets
The development of highly potent and selective analogs is a critical future direction for this compound research. Natural products often serve as lead compounds for drug discovery, but they may require structural modification to improve their efficacy, selectivity, and pharmacokinetic properties nih.gov. Structure-activity relationship (SAR) studies are essential in this process, identifying key functional groups and structural features responsible for the observed biological activities nih.gov. While SAR studies have been conducted for other marine-derived compounds and quinazoline (B50416) derivatives, specific detailed SAR analysis for this compound is necessary to guide the rational design of improved analogs mdpi.comnih.gov. Future research should focus on synthesizing a library of this compound derivatives with targeted modifications and evaluating their biological activities in relevant in vitro models. The goal is to develop analogs with enhanced potency against specific disease targets and reduced potential for off-target effects.
Integration of Computational Chemistry and In Silico Drug Design for Novel this compound Derivatives
Computational chemistry and in silico drug design methods are powerful tools that can significantly accelerate the discovery and optimization of novel drug candidates bioascent.comresearchgate.netnih.govscielo.org.mx. Integrating these approaches into this compound research can provide valuable insights into its interactions with potential targets and facilitate the design of novel derivatives with desired properties researchgate.netscielo.org.mxajchem-a.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of this compound and its analogs to target proteins, analyze their stability, and correlate structural features with biological activity mdpi.comscielo.org.mxajchem-a.com. Future research should leverage these computational tools to virtually screen large libraries of potential this compound derivatives, prioritize promising candidates for synthesis and experimental testing, and refine the design of analogs based on in silico predictions nih.govscielo.org.mx. This integrated approach can reduce the time and cost associated with traditional drug discovery methods.
Exploration of Unexplored Biological Activities and Therapeutic Applications in Animal Models
While initial research has highlighted the cytotoxic potential of this compound, its full spectrum of biological activities and therapeutic applications remains largely unexplored, particularly in complex in vivo systems nih.govmdpi.com. Investigating its effects in relevant animal models is a crucial step towards translating in vitro findings into potential therapeutic strategies scielo.brnih.govresearchgate.netmdpi.comnih.gov. Future research should explore unexplored biological activities, such as anti-inflammatory, antimicrobial, or neuroprotective effects, using appropriate animal models researchgate.netresearchgate.netimrpress.com. Furthermore, preclinical studies in animal models of diseases where this compound has shown promise in vitro, such as certain cancers or neuroinflammatory conditions, are necessary to evaluate its efficacy, pharmacokinetics, and potential toxicity in a living system researchgate.netmdpi.com. These studies are essential for determining the therapeutic potential of this compound and its optimized analogs and guiding future clinical development.
Q & A
Q. What integrative approaches combine molecular modeling with experimental data to refine this compound’s target predictions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to prioritize targets based on binding energy (ΔG ≤ −8 kcal/mol).
- Dynamic Validation : Perform molecular dynamics simulations (≥100 ns) to assess binding stability.
- Experimental Triangulation : Validate top candidates via CRISPR knockouts or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
